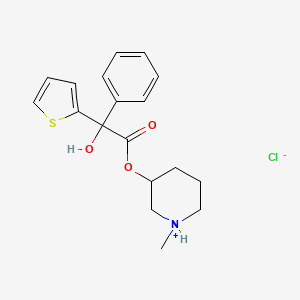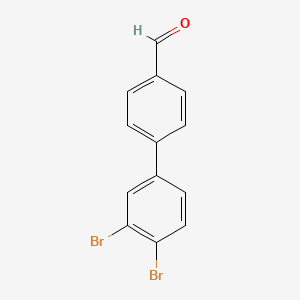
Chloro-29H,31H-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-29H,31H-phthalocyanine is a synthetic macrocyclic compound that belongs to the phthalocyanine family. It is characterized by a large, planar, aromatic ring system composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is widely used in various applications due to its chemical stability and unique optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro-29H,31H-phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as aluminum chloride, under high-temperature conditions. The reaction typically requires a solvent like quinoline or dimethylformamide and a catalyst such as lithium diisopropylamide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalocyanine oxides.
Reduction: Reduction reactions can produce phthalocyanine radicals.
Substitution: Halogenation, sulfonation, and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Chlorine, sulfuric acid, or nitric acid under controlled temperatures.
Major Products Formed
Oxidation: Phthalocyanine oxides.
Reduction: Phthalocyanine radicals.
Substitution: Halogenated, sulfonated, or nitrated phthalocyanine derivatives.
Applications De Recherche Scientifique
Chloro-29H,31H-phthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable structure and electron-rich nature.
Biology: Employed in photodynamic therapy for cancer treatment as a photosensitizer.
Medicine: Investigated for its potential antioxidant and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and gas sensors
Mécanisme D'action
The mechanism of action of chloro-29H,31H-phthalocyanine involves its ability to generate reactive oxygen species (ROS) when exposed to light. This property makes it effective as a photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells. The molecular pathways involved include the activation of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper phthalocyanine: Known for its bright blue color and used extensively in paints and dyes.
Zinc phthalocyanine: Used in gas sensors and optical devices due to its unique electronic properties.
Uniqueness
Chloro-29H,31H-phthalocyanine stands out due to its chlorine substitution, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring robust performance under harsh conditions .
Propriétés
Numéro CAS |
80935-96-2 |
|---|---|
Formule moléculaire |
C32H17ClN8 |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
32-chloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H17ClN8/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32/h1-15H,(H2,34,35,36,37,38,39,40,41) |
Clé InChI |
CJVIJSBNZVSZNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=NC(=NC7=NC(=NC2=N3)C8=CC=CC=C87)C9=C6C(=CC=C9)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)




![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
